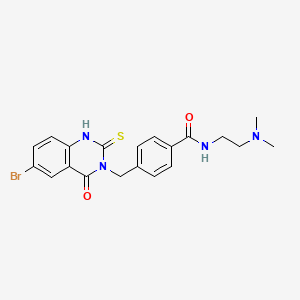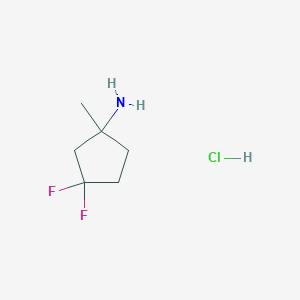
3,3-Difluoro-1-methylcyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-methylcyclopentanamine hydrochloride: is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 3rd position and a methyl group at the 1st position, forming an amine hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Fluorination: Starting with 1-methylcyclopentane, fluorination is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3rd position.
Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to form the amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of 3,3-Difluoro-1-methylcyclopentanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amine derivatives.
Substitution: Halogenated or hydroxylated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions and the development of new therapeutic agents .
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technological applications .
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Fluoro-1-methylcyclopentanamine hydrochloride
- 3,3-Dichloro-1-methylcyclopentanamine hydrochloride
- 3,3-Difluoro-1-ethylcyclopentanamine hydrochloride
Comparison: Compared to its analogs, 3,3-Difluoro-1-methylcyclopentanamine hydrochloride exhibits unique properties due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances metabolic stability and increases lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug design .
Propiedades
IUPAC Name |
3,3-difluoro-1-methylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)2-3-6(7,8)4-5;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDIBCZOHUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155856-54-3 |
Source


|
| Record name | 3,3-difluoro-1-methylcyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2705130.png)
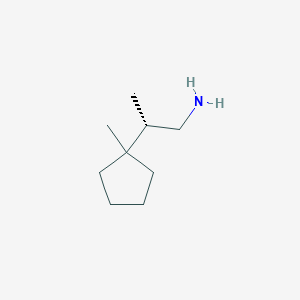
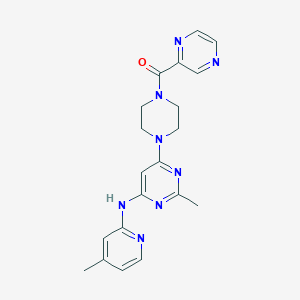
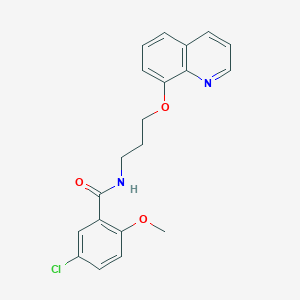
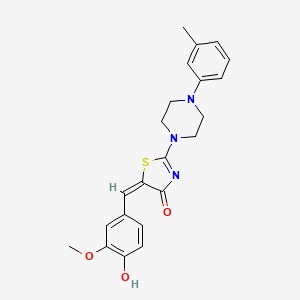
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)
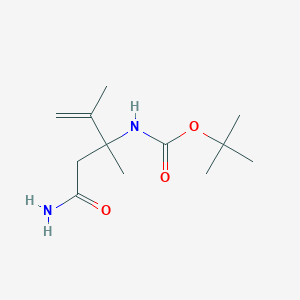

![2-Cyano-n-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2705147.png)



